4-(2-methylpropoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
“4-isobutoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound that has been identified as a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . It has been used in research to study its effects on plants, particularly in relation to drought resistance .
Scientific Research Applications
Antitumor Agents
Tetrahydroquinoline derivatives have been synthesized and evaluated for their antitumor activity. Novel derivatives bearing the sulfonamide moiety have demonstrated potent and efficacious antitumor properties, surpassing the activity of reference drugs like Doxorubicin in in vitro models. Such compounds highlight the therapeutic potential of tetrahydroquinoline derivatives in cancer treatment, suggesting their role in the development of new antitumor agents (Alqasoumi et al., 2010).
Beta3 Adrenergic Receptor Agonists
Research into tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety has identified compounds that act as potent, selective agonists for the human beta3 adrenergic receptor (AR). These findings are significant for the development of treatments targeting metabolic disorders, including obesity and diabetes, by modulating beta3 AR activity (Parmee et al., 2000).
Molecular Interactions with Human Carbonic Anhydrases
Studies have probed the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides. These interactions have led to the design of compounds that exhibit remarkable inhibition of specific hCA isoforms, offering pathways for selective therapeutic applications, particularly in treating conditions where hCAs are implicated (Bruno et al., 2017).
Antimicrobial Agents
Some tetrahydroquinoline derivatives have been synthesized with the aim of exploring their antimicrobial properties. These compounds have shown a range of activities against both Gram-positive and Gram-negative bacteria, indicating their potential as leads in the development of new antimicrobial agents. This research contributes to the ongoing search for novel treatments against resistant microbial strains (Research on antimicrobial evaluation of quinazolinone–sulfonamide linked derivatives, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
The compound acts as a potent activator of multiple members of the ABA receptor family . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) . This inhibition leads to the activation of downstream ABA signaling .
Biochemical Pathways
The activation of ABA signaling affects several biochemical pathways. The most significant of these is the pathway leading to the plant’s response to drought and other abiotic stresses . By activating this pathway, the compound helps the plant resist these stresses .
Result of Action
The activation of ABA signaling by the compound has several molecular and cellular effects. It inhibits seed germination, prevents leaf water loss, and promotes drought resistance . These effects are highly similar to those induced by ABA itself .
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-13-24-21-11-6-18(14-17(21)5-12-22(24)25)23-29(26,27)20-9-7-19(8-10-20)28-15-16(2)3/h6-11,14,16,23H,4-5,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLLIKLEBNJTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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